2-Bromo-5-sulfanylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

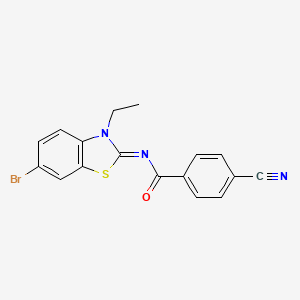

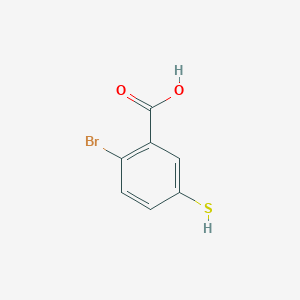

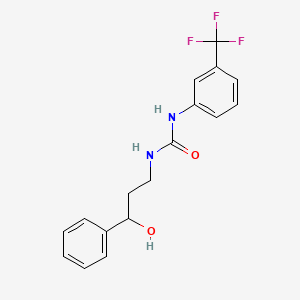

2-Bromo-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5BrO2S . It has an average mass of 233.082 Da and a monoisotopic mass of 231.919357 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-sulfanylbenzoic acid consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

2-Bromo-5-sulfanylbenzoic acid has a molecular weight of 233.09 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, showcasing the importance of sulfanyl compounds in biochemical assays (Ellman, 1959).

Supramolecular Chemistry

Jacob et al. (2011) investigated thioxanthone derivatives, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, to understand the role of different substituent groups in determining supramolecular motifs. This study highlights the utility of bromophenyl sulfanyl compounds in understanding molecular interactions (Jacob et al., 2011).

Organic Synthesis and Catalysis

A novel approach to oxidative desulfurization of diesel fuel was catalyzed by a Brønsted acidic ionic liquid, demonstrating the potential of sulfanyl-based compounds in enhancing green chemistry processes (Gao et al., 2010).

Chemical Synthesis

Pokhodylo and Obushak (2019) utilized methyl 2-azido-5-bromobenzoate in the synthesis of triazoloquinoline derivatives, indicating the role of bromo-sulfanyl compounds in facilitating complex chemical reactions (Pokhodylo & Obushak, 2019).

Coordination Polymers

Dai et al. (2009) designed flexible dicarboxylate ligands, including sulfanyl-substituted compounds, to construct copper metal-organic systems, showing their application in creating novel materials with potential utility in catalysis and material science (Dai et al., 2009).

Environmental Chemistry

Leng and Qin (2018) developed a new SuFEx clickable reagent, 1-bromoethene-1-sulfonyl fluoride, for the regioselective synthesis of isoxazoles, highlighting the environmental benefits of using such reagents in chemical synthesis (Leng & Qin, 2018).

Propriétés

IUPAC Name |

2-bromo-5-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOJNLOUCCMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-sulfanylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)